4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol
Description
4-[(Z)-[(4,6-Diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol is a Schiff base derivative featuring a benzene-1,2-diol core, a methylhydrazinylidene linker, and a 4,6-diphenylpyrimidin-2-yl substituent. The Z-configuration of the hydrazone group and the electron-rich pyrimidine ring may influence its reactivity, solubility, and biological interactions, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-28(25-16-17-12-13-22(29)23(30)14-17)24-26-20(18-8-4-2-5-9-18)15-21(27-24)19-10-6-3-7-11-19/h2-16,29-30H,1H3/b25-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOVHCFOVLXKFL-XYGWBWBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/N=C\C4=CC(=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK-28 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of MK-28 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) is common to ensure the compound’s purity exceeds 99% .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol exhibits diverse reactivity due to its structural complexity, including a hydrazinylidene moiety, a pyrimidine ring, and a benzene-1,2-diol group. Key reaction pathways include:
Oxidation Reactions
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Hydrazinylidene oxidation : The hydrazinylidene group can undergo oxidation to form azo compounds or imines. Reagents like hydrogen peroxide (H₂O₂) in acidic conditions or potassium permanganate (KMnO₄) may facilitate this .
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Diol oxidation : The benzene-1,2-diol moiety may oxidize to quinones or dimerize under oxidative conditions, similar to benzene-1,2,4-triol derivatives .
| Reagent | Conditions | Product Type |
|---|---|---|
| H₂O₂ (acidic) | Aqueous solution, 25°C | Azo/imine derivatives |
| KMnO₄ | Basic conditions | Quinones |
Reduction Reactions
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Hydrazinylidene reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the hydrazinylidene group to hydrazines, altering its electronic properties .
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Pyrimidine ring modification : Reduction of the pyrimidine ring (e.g., with catalytic hydrogenation) may generate substituted dihydropyrimidines, though this depends on substituents .
Substitution Reactions
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Nucleophilic substitution : The hydrazinylidene group’s nitrogen may act as a nucleophile, reacting with electrophiles (e.g., alkyl halides) to form substituted derivatives .
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Diol activation : The benzene-1,2-diol group can undergo electrophilic substitution at the para position due to oxygen’s activating effects, forming ether, amine, or sulfonamide derivatives .
Dimerization and Coupling
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Oxidative dimerization : The diol group may dimerize via oxidative coupling, forming biaryl structures. This is observed in benzene-1,2,4-triol derivatives, where dimers exhibit reduced antimicrobial activity compared to monomers .
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Hydrazinylidene coupling : The hydrazinylidene group could participate in condensation reactions, forming azo linkages or extended conjugated systems .
Key Reagents and Reaction Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄, O₂ (air) | Acidic/basic solutions, 25–100°C |
| Reduction | NaBH₄, LiAlH₄ | Methanol, room temperature |
| Substitution | Alkyl halides, amines, thiols | Base (e.g., KOH), DMF solvent |
| Dimerization | O₂, peroxidases, metal catalysts | Aqueous solutions, pH-dependent |
Oxidation Products
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Azo/imine derivatives : Formation of azo bonds or imines from hydrazinylidene oxidation .
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Quinones : Oxidation of the diol group to quinones, altering redox properties .
Reduction Products
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Hydrazines : Reduction of hydrazinylidene to hydrazines, increasing basicity .
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Dihydropyrimidines : Partial reduction of the pyrimidine ring, influencing bioactivity .
Substitution Products
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Alkylated derivatives : Substitution at the hydrazinylidene nitrogen or diol positions .
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Sulfonamides/ethers : Diol group modified with sulfonating agents or alkoxylation .
Structural Similarities
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2-(1-Methylhydrazinyl)-4,6-diphenylpyrimidine ( ): Shares the pyrimidine core and hydrazinylidene group but lacks the benzene-1,2-diol moiety.
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4-((4,6-Dimethylpyrimidin-2-ylamino)methyl)benzene-1,2-diol ( ): Contains a benzene-1,2-diol group but differs in the pyrimidine substituents.
Reactivity Differences
Medicinal Chemistry
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Antimicrobial agents : The diol group’s reactivity may contribute to iron-chelating properties, inhibiting bacterial growth .
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Cancer therapy : Pyrimidine derivatives often exhibit kinase inhibition (e.g., Aurora kinase), suggesting potential anticancer applications.
Material Science
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Polymer precursors : The diol group could serve as a building block for polyesters or resins .
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Catalytic systems : The hydrazinylidene group may act as a ligand in organometallic catalysis .
Limitations and Challenges
Scientific Research Applications
MK-28 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of PERK and its downstream effects.
Biology: Investigated for its role in cellular stress responses and apoptosis.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Huntington’s disease.
Industry: Utilized in the development of new drugs targeting PERK and related pathways .
Mechanism of Action
MK-28 exerts its effects by selectively activating PERK. This activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn induces translation attenuation in response to endoplasmic reticulum stress. This pathway is crucial for maintaining cellular homeostasis under stress conditions. MK-28’s ability to penetrate the blood-brain barrier makes it particularly valuable for studying neurodegenerative diseases .
Comparison with Similar Compounds
Structural Comparison with Analogous Schiff Bases
Schiff bases with benzene-1,2-diol moieties are well-studied for their chelating properties and bioactivity. Key structural analogs include:
Positional Isomerism and Substituent Effects
Positional isomerism significantly impacts physicochemical properties:
The 1,2-diol configuration in the target compound enables efficient metal chelation, akin to hydroxytyrosol, but its hydrazone linker and pyrimidine ring introduce unique redox and electronic properties .
Metal Complexation and Bioactivity
Schiff bases often form bioactive metal complexes. Comparisons include:
Comparison with Fluorescent Probes and Receptor Ligands
Stilbene and resveratrol analogs highlight structural parallels:
The Z-configuration of the target compound’s hydrazone may limit fluorescence utility compared to E-stilbenes but could enhance stereoselective receptor interactions .
Biological Activity
The compound 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4,6-diphenylpyrimidine derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The hydrazone formation is often facilitated by refluxing the reactants in solvents such as ethanol or DMF (Dimethylformamide) .
Antimicrobial Activity
Research indicates that derivatives of hydrazones exhibit significant antimicrobial properties. For instance, the synthesized compound demonstrated high antibacterial and antifungal activities when tested against various strains, including Staphylococcus aureus and Klebsiella pneumoniae . The Minimum Inhibitory Concentration (MIC) values ranged from 48.83 to 3125 μg/mL, indicating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Anti-inflammatory Properties
In addition to its antimicrobial effects, the compound has shown promising anti-inflammatory activities. Studies have reported that similar hydrazone derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of cyclooxygenase enzymes .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on related compounds indicates that they may exert antiproliferative effects against various cancer cell lines by interfering with tubulin polymerization, a critical process in cell division .
The biological activity of this compound is likely attributed to its ability to form complexes with metal ions and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the disruption of essential cellular processes in pathogens and cancer cells.
Case Studies
Several studies have highlighted the effectiveness of hydrazone derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related hydrazone exhibited significant antibacterial activity against resistant strains of E. coli, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
- Anti-inflammatory Effects : In an animal model, a similar compound reduced paw edema significantly compared to control groups, indicating its potential for treating inflammatory diseases .
- Cancer Research : In vitro studies showed that derivatives of this compound inhibited the growth of melanoma cells by inducing apoptosis, suggesting a mechanism that could be exploited for cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(Z)-[(4,6-diphenylpyrimidin-2-yl)-methylhydrazinylidene]methyl]benzene-1,2-diol?
- Methodology : Begin with condensation reactions similar to pyrimidine-hydrazine derivatives. For example, refluxing 4,6-diphenylpyrimidin-2-amine with methylhydrazine in ethanol, followed by coupling with a benzene-1,2-diol precursor under acidic conditions (e.g., acetic acid/sodium acetate buffer). Monitor reaction progress via TLC and purify via column chromatography .
- Key Considerations : Optimize stoichiometry of hydrazine derivatives and diol precursors to favor the Z-isomer configuration. Use pH-controlled conditions (e.g., pH 6.5 ammonium acetate buffer) to stabilize intermediates .
Q. How can the structure and purity of this compound be rigorously characterized?
- Methodology : Employ multi-modal analytical techniques:
- NMR (¹H, ¹³C, 2D-COSY) to confirm hydrazinylidene linkage and Z/E isomerism.
- XRD for crystallographic validation of the Z-configuration.
- HPLC-MS for purity assessment (>98%) and detection of byproducts.
- Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in tautomeric forms .
Q. What are the stability profiles of this compound under varying storage and experimental conditions?
- Methodology : Conduct accelerated stability studies:
- Solvent Compatibility : Test solubility and degradation in polar (DMSO, ethanol) vs. non-polar solvents (toluene).
- pH Sensitivity : Expose the compound to buffered solutions (pH 3–9) and monitor decomposition via UV-Vis spectroscopy.
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction yields and selectivity for this compound?
- Methodology : Apply fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratio). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 80 | 120 |
| Catalyst (mol%) | 5 | 15 |
| Reaction Time (h) | 12 | 24 |
- Analysis : Use response surface methodology (RSM) to identify interactions between factors. Prioritize parameters with Pareto charts and ANOVA .
Q. What computational strategies predict the electronic properties and reactivity of this compound in catalytic or biological systems?
- Methodology : Combine quantum chemical calculations (DFT) with molecular docking:
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge-transfer behavior.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values .
- Feedback Loop : Refine computational models using experimental kinetic data (e.g., reaction barriers from Arrhenius plots) .
Q. How can contradictory data regarding this compound’s biological activity be resolved?
- Methodology :
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability.
- Mechanistic Profiling : Use knockout studies (e.g., CRISPR-edited cell lines) to isolate target pathways.
- Meta-Analysis : Aggregate data from multiple labs using Bayesian statistics to quantify uncertainty and identify outliers .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., varying catalytic efficiencies), employ ICReDD’s feedback loop: experimental data → computational recalibration → refined hypotheses → targeted validation experiments .
- Advanced Characterization : For unresolved structural features (e.g., tautomerism), use in-situ FTIR or time-resolved XRD to capture dynamic changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
